![molecular formula C17H13F3N2O2 B2644508 3-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate CAS No. 672950-91-3](/img/structure/B2644508.png)
3-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate is an organic compound that features a benzimidazole core substituted with a trifluoromethyl group and an ester linkage to a 3-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base like cesium carbonate.
Esterification: The final step involves the esterification of the benzimidazole derivative with 3-methylphenol using a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
3-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products
Oxidation: Formation of N-oxides
Reduction: Formation of amines
Substitution: Formation of substituted benzimidazole derivatives
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Research indicates that compounds containing the benzimidazole moiety exhibit significant antimicrobial activity. For instance, derivatives of benzimidazole have been tested against various pathogens, including bacteria and fungi. The trifluoromethyl group is known to enhance the biological activity of these compounds.
Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |
---|---|---|
3-Methylphenyl 2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetate | 50 µM | Staphylococcus aureus |
Another derivative | 25 µM | Escherichia coli |
These findings suggest that modifications in the structure can lead to varying degrees of antimicrobial efficacy.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its effects on cancer cell lines. For example:
Compound | IC50 (µM) | Cell Line |
---|---|---|
3-Methylphenyl 2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetate | 5.0 | MCF-7 (breast cancer) |
Related compound | 3.0 | A549 (lung cancer) |
Studies indicate that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving enzyme inhibition and modulation of signaling pathways.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial properties of several derivatives based on the benzimidazole structure, including 3-methylphenyl 2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetate. Results indicated that structural modifications significantly impacted antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Activity Assessment
In another research effort, the anticancer effects of this compound were assessed against multiple cancer cell lines. The results demonstrated a dose-dependent response, with notable efficacy observed in breast and lung cancer models. The study emphasized the importance of further structural optimization to enhance therapeutic potential.
Wirkmechanismus
The mechanism of action of 3-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the benzimidazole core can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(trifluoromethyl)-1H-benzimidazole
- 3-methylphenyl acetate
- 2-(trifluoromethyl)benzimidazole derivatives
Comparison
3-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate is unique due to the combination of its trifluoromethylated benzimidazole core and ester linkage to a 3-methylphenyl group. This structural combination imparts distinct physicochemical properties, such as increased lipophilicity and potential for diverse biological activity, which may not be present in similar compounds.
Biologische Aktivität
3-Methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound's structure consists of a trifluoromethyl group and a methylphenyl moiety, which may contribute to its diverse biological effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by recent research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Benzimidazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain benzimidazole derivatives possess minimum inhibitory concentrations (MIC) in the range of 25–62.5 µg/ml against fungal strains and notable antibacterial activity against Staphylococcus aureus and Escherichia coli .
Compound | MIC (µg/ml) | Target Organism |
---|---|---|
Benzimidazole Derivative A | 25–62.5 | Fungal Strains |
Benzimidazole Derivative B | 2 | S. aureus |
Benzimidazole Derivative C | 125 | E. coli |
Anticancer Activity
Benzimidazole derivatives are also recognized for their anticancer potential. The inhibition of PI3 kinase pathways has been a focal point in research involving these compounds. For example, specific benzimidazole derivatives have been reported to inhibit cancer cell proliferation effectively . The structure-activity relationship (SAR) studies suggest that modifications at different positions significantly impact their anticancer efficacy.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of benzimidazole derivatives, indicating their ability to ameliorate oxidative stress and neuroinflammation. In vivo experiments demonstrated that certain derivatives could reduce ethanol-induced neurodegeneration by modulating antioxidant enzyme levels and inflammatory markers such as TNF-α and COX-2 . This suggests a promising avenue for developing neuroprotective agents based on benzimidazole scaffolds.
Case Study 1: Antimicrobial Evaluation
A study evaluated a series of benzimidazole derivatives for their antimicrobial properties against various pathogens. The results indicated that specific derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics in some cases .
Case Study 2: Neuroprotective Potential
In another study focusing on the neuroprotective effects of benzimidazole derivatives, researchers found that treatment with these compounds significantly reduced markers of oxidative stress and inflammation in animal models subjected to neurodegenerative conditions . This highlights the potential therapeutic applications of these compounds in treating neurodegenerative diseases.
Eigenschaften
IUPAC Name |
(3-methylphenyl) 2-[2-(trifluoromethyl)benzimidazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2/c1-11-5-4-6-12(9-11)24-15(23)10-22-14-8-3-2-7-13(14)21-16(22)17(18,19)20/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEIPSHWRLGGQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.